![molecular formula C21H28N2O5S B4087866 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide](/img/structure/B4087866.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide
説明
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).
作用機序
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide selectively targets mutant forms of EGFR, specifically the T790M mutation, which is the most common mechanism of resistance to first-generation EGFR TKIs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide irreversibly binds to the ATP-binding site of the mutant EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has been shown to inhibit the growth and proliferation of EGFR-mutant NSCLC cells in vitro and in vivo. It also induces apoptosis, or programmed cell death, in these cells. In clinical trials, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has been shown to have a high response rate and prolonged progression-free survival in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs.
実験室実験の利点と制限
One advantage of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide is its selectivity for mutant forms of EGFR, which allows for targeted therapy and reduces the risk of off-target effects. However, one limitation is that the T790M mutation is not present in all cases of EGFR-mutant NSCLC, and therefore, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide may not be effective in all patients.
将来の方向性
For N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide include the development of combination therapies with other targeted agents or immunotherapies to improve its efficacy and overcome resistance mechanisms. Additionally, further research is needed to identify predictive biomarkers that can help select patients who are most likely to benefit from N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide. Finally, the development of more potent and selective EGFR TKIs could further improve the treatment of EGFR-mutant NSCLC.
科学的研究の応用
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown significant efficacy in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide has also been shown to have a favorable safety profile, with fewer adverse events than first-generation EGFR TKIs.
特性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenoxybutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-5-19(28-16-11-9-8-10-12-16)21(24)22-18-15-17(13-14-20(18)27-4)29(25,26)23(6-2)7-3/h8-15,19H,5-7H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXBVTANQQADEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenoxybutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。